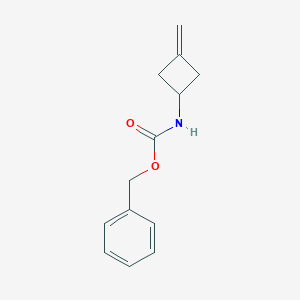

Benzyl (3-methylenecyclobutyl)carbamate

描述

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(3-methylidenecyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-7-12(8-10)14-13(15)16-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOKBMVQTGNOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Benzyl 3 Methylenecyclobutyl Carbamate

Retrosynthetic Disconnection and Precursor Identification for Benzyl (B1604629) (3-methylenecyclobutyl)carbamate

A retrosynthetic analysis of the target molecule, Benzyl (3-methylenecyclobutyl)carbamate, logically deconstructs the compound into its primary synthetic precursors. The most apparent disconnection is at the carbamate (B1207046) linkage (N-COO bond). This bond is synthetically formed via the reaction of an amine with an activated carbonyl source.

This disconnection strategy identifies two key building blocks:

3-Methylenecyclobutan-1-amine: This primary amine provides the core cyclobutane (B1203170) structure with the exocyclic methylene (B1212753) group. It is typically used as its more stable hydrochloride salt.

A Benzyloxycarbonyl (Cbz) source: This moiety is introduced to protect the amine. The most common reagent for this transformation is Benzyl Chloroformate (Cbz-Cl).

Further retrosynthetic analysis of 3-methylenecyclobutan-1-amine points to 3-methylenecyclobutanone as its immediate precursor. The amine can be synthesized from the ketone via reductive amination. The synthesis of 3-methylenecyclobutanone itself can be achieved through various methods, including the pyrolysis of the N-oxide derived from N,N-dimethyl-3-ketocyclobutanecarboxamide. acs.org

Precursor Synthesis: Amination of Cyclobutane Derivatives

Synthesis of 3-Methylenecyclobutan-1-amine Hydrochlorideresearchgate.net

The synthesis of 3-methylenecyclobutan-1-amine is most effectively achieved through the reductive amination of 3-methylenecyclobutanone. wikipedia.orgacsgcipr.org This reaction is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org

The process typically involves two main steps which can be performed in one pot:

Imine Formation: 3-methylenecyclobutanone is reacted with an ammonia (B1221849) source (such as ammonium (B1175870) chloride or ammonia itself) under weakly acidic conditions to form the corresponding imine.

Reduction: The intermediate imine is then reduced to the primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the protonated imine intermediate. masterorganicchemistry.com

The reaction is typically concluded with an acidic workup, which protonates the newly formed amine, allowing for its isolation as the stable 3-methylenecyclobutan-1-amine hydrochloride salt.

Stereochemical Considerations in Cyclobutane Ring Functionalization

The stereochemistry of cyclobutane derivatives is a critical aspect of their synthesis and reactivity. Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate angle strain and torsional strain arising from eclipsing hydrogen atoms. masterorganicchemistry.comresearchgate.net This puckering creates two distinct substituent positions: axial and equatorial.

When functionalizing a planar starting material like 3-methylenecyclobutanone, the introduction of the amine group at the C1 position creates a new stereocenter relative to the plane of the methylene group. However, in the case of this compound, since the C3 position is sp² hybridized (part of the double bond) and the ring is symmetrical through the C1-C3 axis, cis/trans isomerism is not a factor. The key stereochemical consideration is the conformation of the ring itself. The relative orientation of substituents on a cyclobutane ring can significantly influence the molecule's physical properties, packing in a crystal lattice, and biological activity. nih.govnumberanalytics.com

Facile N-Protection via Benzyloxycarbonylation of 3-Methylenecyclobutan-1-amine Hydrochlorideresearchgate.net

The final step in the synthesis is the protection of the primary amine with a benzyloxycarbonyl (Cbz) group. This is a standard and widely used transformation in organic synthesis to render the amine non-basic and non-nucleophilic for subsequent reaction steps or as the final product. acsgcipr.org The reaction involves the acylation of the amine with benzyl chloroformate (Cbz-Cl).

Optimization of Reaction Conditions for Cbz-Cl Couplingresearchgate.net

The efficiency of the Cbz protection reaction is highly dependent on the chosen conditions. Several parameters can be optimized to maximize yield and purity. Starting from the hydrochloride salt of the amine requires the addition of a base to liberate the free amine for the reaction to proceed.

Table 1: Optimization Parameters for Cbz-Cl Coupling

| Parameter | Options | Considerations |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate, Water (biphasic) | The choice of solvent depends on the solubility of the amine salt and the base. Aprotic solvents like DCM or THF are common. Biphasic systems (e.g., water/DCM) with a phase-transfer catalyst can also be effective. |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Running the reaction at 0 °C helps to control the reaction rate and minimize the formation of side products. |

| Stoichiometry | Slight excess of Cbz-Cl | Using a slight excess (1.05-1.2 equivalents) of benzyl chloroformate ensures complete consumption of the amine. |

| Reaction Time | 1-4 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion. |

Evaluation of Base Selection in Carbamate Formation (e.g., Hunig's Base)researchgate.net

The choice of base is critical for the success of the benzyloxycarbonylation. The base serves two primary functions: to neutralize the hydrochloride salt of the starting amine and to scavenge the HCl generated during the reaction.

Table 2: Comparison of Bases for Carbamate Formation

| Base | Type | Advantages | Disadvantages |

| Triethylamine (TEA) | Tertiary Amine | Inexpensive, commonly used. | Can sometimes act as a nucleophile, leading to side products. The resulting triethylammonium (B8662869) chloride salt can sometimes complicate purification. |

| N,N-Diisopropylethylamine (DIPEA / Hunig's Base) | Sterically Hindered Tertiary Amine | Highly effective as a non-nucleophilic proton scavenger due to steric bulk around the nitrogen atom. wikipedia.orgnih.gov This prevents unwanted side reactions. | More expensive than TEA. Higher boiling point can make removal more difficult. |

| Aqueous Inorganic Bases (e.g., NaHCO₃, Na₂CO₃) | Inorganic Base | Used in Schotten-Baumann conditions (biphasic system). acs.org Inexpensive and easily removed during aqueous workup. | Requires a two-phase solvent system, which may not be suitable for all substrates. Can lead to hydrolysis of the benzyl chloroformate if not controlled. |

For this specific transformation, N,N-Diisopropylethylamine (Hunig's base) is an excellent choice. Its significant steric hindrance prevents it from competing with the primary amine as a nucleophile and attacking the benzyl chloroformate. numberanalytics.com This selectivity minimizes the formation of impurities, leading to a cleaner reaction profile and simplifying the purification of the final product, this compound.

Kinetic and Thermodynamic Aspects of Carbamate Formation

The formation of this compound, like other carbamates, is governed by fundamental kinetic and thermodynamic principles. While specific experimental data for this exact molecule is not extensively published, a robust understanding can be derived from analogous reactions and general principles of carbamate synthesis. The primary route for forming the carbamate linkage involves the reaction of an amine with a benzyl-containing electrophile, such as benzyl chloroformate, or through methods involving carbon dioxide or isocyanate intermediates.

The reaction between an amine and benzyl chloroformate is a classic and widely used method for creating a benzyloxycarbonyl (Cbz) protected amine. wikipedia.orgcommonorganicchemistry.com The kinetics of this reaction are typically fast, characterized by the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. The rate of this reaction is influenced by several factors including the nucleophilicity of the amine, the solvent, and the temperature. For structurally similar amines, the reaction proceeds readily at or below room temperature. wikipedia.org The reaction is generally considered to be under kinetic control, meaning the product distribution is determined by the relative rates of the competing reaction pathways.

In modern synthetic approaches, such as those utilizing flow chemistry for the synthesis of related structures like benzyl (3-oxocyclobutyl)carbamate, the reaction proceeds via a Curtius rearrangement of an acyl azide (B81097) to form an isocyanate intermediate. beilstein-journals.org This isocyanate is then trapped by benzyl alcohol to form the carbamate. The kinetics of this multi-step process are dependent on the rates of both the rearrangement and the subsequent nucleophilic attack by the alcohol. The table below summarizes typical reaction parameters for the formation of a closely related analog in a continuous flow system, which provides insight into the kinetics.

Table 1: Reaction Parameters for the Synthesis of Benzyl (3-oxocyclobutyl)carbamate via Flow Chemistry

| Parameter | Value |

|---|---|

| Temperature | 120 °C |

| Residence Time | 20 minutes |

| Solvent | Toluene (B28343) |

| Reactants | 3-oxocyclobutanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol |

Data derived from the synthesis of a structural analog. beilstein-journals.org

The thermodynamics of carbamate formation from CO2 and amines have been studied extensively, particularly in the context of carbon capture. repec.orgacs.orgntnu.no These studies show that the reaction is reversible and the equilibrium position is dependent on temperature and pressure. While not the primary synthetic route for this specific compound, this body of research confirms the thermodynamic favorability of carbamate formation under many conditions.

Considerations for Scale-Up and Process Intensification in the Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces a new set of challenges and considerations. The primary goals of scale-up are to ensure safety, efficiency, cost-effectiveness, and product quality. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a key strategy in achieving these goals.

One of the major considerations in the scale-up of traditional carbamate synthesis is the use of hazardous reagents like phosgene (B1210022) (in the synthesis of chloroformates) or highly toxic isocyanates. morressier.com Modern approaches seek to avoid these materials. Phosgene-free routes, such as those using dimethyl carbonate or the reaction of amines with CO2 and an alkylating agent, are gaining prominence. researchgate.netorganic-chemistry.org The synthesis of benzyl (3-oxocyclobutyl)carbamate via a Curtius rearrangement in a flow system is an excellent example of a process intensification strategy, as it generates the isocyanate intermediate in situ for immediate consumption, thus avoiding its isolation and handling. beilstein-journals.org

Continuous flow chemistry, as demonstrated in the synthesis of the related oxo-analog, offers significant advantages for scale-up and process intensification. beilstein-journals.orgnih.gov These advantages are summarized in the table below.

Table 2: Advantages of Continuous Flow Synthesis for Scale-Up

| Feature | Benefit |

|---|---|

| Excellent Heat Transfer | Allows for precise temperature control, enabling the use of highly exothermic reactions and preventing runaway reactions. |

| Rapid Mixing | Ensures homogeneity and consistent reaction conditions, leading to improved yield and purity. |

| Small Reactor Volume | Enhances safety by minimizing the amount of hazardous material present at any given time. |

| Easy Scalability | Production can be increased by running the system for longer periods (scaling out) or by using parallel reactors. |

| Integration of In-line Purification | Scavenger resins or other purification techniques can be integrated into the flow path, simplifying workup and isolation. beilstein-journals.org |

For the specific synthesis of this compound, which would likely involve the Wittig reaction or a similar olefination of the precursor benzyl (3-oxocyclobutyl)carbamate, a continuous flow process could also be advantageous. The challenges in this step would include the handling of the phosphonium (B103445) ylide and the separation of the product from the phosphine (B1218219) oxide byproduct.

Another key aspect of process intensification is the potential for catalyst use. While many carbamate syntheses are stoichiometric, the development of catalytic methods, for example using copper or zirconium catalysts for transcarbamoylation or CO2 insertion reactions, could significantly improve the atom economy and reduce waste, making the process more sustainable on a large scale. researchgate.netorganic-chemistry.org

Finally, downstream processing, including product isolation and purification, is a critical consideration for scale-up. The choice of solvent, the method of purification (e.g., crystallization, chromatography, or extraction), and waste management all become more complex and costly at larger scales. The use of scavenger resins in a flow system for purification is a promising approach to streamline this part of the process. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies of Benzyl 3 Methylenecyclobutyl Carbamate

Transformations of the Carbamate (B1207046) Moiety

The benzyl (B1604629) carbamate group serves as a crucial protecting group for the primary amine, but its reactivity extends beyond simple removal, allowing for direct conversion into other important nitrogen-containing functionalities.

Selective Deprotection Methods for the Benzyloxycarbonyl Group

The removal of the benzyloxycarbonyl (Cbz) group is a common transformation in organic synthesis, and several methods are available. The choice of method is critical, especially given the presence of the reducible exocyclic double bond in the target molecule.

Hydrogenolysis is the most common method for Cbz group cleavage. The reaction proceeds via catalytic reduction, typically with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. total-synthesis.commasterorganicchemistry.com The mechanism involves the cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and toluene (B28343) as a byproduct. total-synthesis.com

A significant challenge for Benzyl (3-methylenecyclobutyl)carbamate is the potential for simultaneous reduction of the exocyclic alkene. Standard hydrogenation conditions (H₂, Pd/C) are often effective for reducing both Cbz groups and double bonds. nerdfighteria.infoyoutube.com Achieving chemoselectivity can be difficult. Some catalytic systems show selectivity for alkene reduction over Cbz cleavage; for instance, Lindlar's catalyst has been shown to hydrogenate alkenes while leaving benzyl ethers intact, but it does not preserve Cbz groups. nih.gov

To circumvent the use of hydrogen gas and potentially modulate selectivity, transfer hydrogenation methods are employed. These techniques use hydrogen donor molecules in the presence of a catalyst.

Table 1: Catalytic Systems for Hydrogenolytic Cleavage of Cbz Groups

| Method | Catalyst | Hydrogen Source | Typical Solvents | Key Features |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol (B129727), Ethanol (B145695), Ethyl Acetate | Standard, highly efficient method; potential for alkene reduction. total-synthesis.commasterorganicchemistry.com |

| Transfer Hydrogenation | 10% Pd/C | Ammonium (B1175870) formate (B1220265) (HCO₂NH₄) | Methanol | Avoids H₂ gas; reaction occurs at room or elevated temperatures. researchgate.net |

| Transfer Hydrogenation | Pd/C | Triethylsilane (Et₃SiH) | N/A | Provides in-situ generation of molecular hydrogen for rapid deprotection. organic-chemistry.org |

Given the risk of over-reduction, careful monitoring of the reaction and selection of a specific catalytic system are paramount to selectively deprotect the amine without saturating the cyclobutane (B1203170) ring.

As an alternative to reduction, the Cbz group can be cleaved under acidic or basic conditions, which preserves the exocyclic alkene.

Acid-Catalyzed Hydrolysis: Strong acids can effect the cleavage of benzyl carbamates. total-synthesis.com The mechanism involves protonation of the carbamate carbonyl, followed by nucleophilic attack or elimination. Lewis acids are also effective. A notable modern method involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is effective at room temperature and shows good tolerance for reducible functional groups, making it an excellent candidate for this specific substrate. organic-chemistry.org Treatment with HBr in acetic acid is another classic method. chemrxiv.org

Base-Catalyzed Hydrolysis: The hydrolysis of carbamates in basic media is also possible, typically requiring strong conditions. chemrxiv.org The reaction can proceed through a bimolecular acyl-oxygen cleavage (BAc2 mechanism), where a hydroxide (B78521) ion attacks the carbonyl carbon. scielo.brresearchgate.net For secondary carbamates, an elimination-addition pathway (E1cB mechanism) is also possible, though less relevant for this primary carbamate derivative. researchgate.net These methods avoid the use of heavy metal catalysts and are orthogonal to hydrogenolysis.

Elaboration of the Carbamate to Urea or Amide Linkages

Beyond deprotection, the carbamate moiety can be directly converted into other valuable linkages, such as ureas and amides, bypassing the need to first isolate the free amine.

Conversion to Ureas: A highly efficient method for converting benzyl carbamates into substituted ureas involves treatment with an amine in the presence of an aluminum amide complex, such as one generated from trimethylaluminum. organic-chemistry.orgresearchgate.net This reaction is selective for benzyl and methyl carbamates over other types, like tert-butyl carbamates (Boc). organic-chemistry.orgresearchgate.net Lanthanum triflate (La(OTf)₃) is another catalyst that facilitates the direct reaction of N-Cbz protected amines with a variety of primary or secondary amines to form unsymmetrical ureas in high yields. organic-chemistry.org

Conversion to Amides and Transcarbamation: Benzyl carbamates can be converted to amides through a process known as transamidation. A simple and efficient method uses potassium carbonate in an alcohol solvent under heating to facilitate the transformation. chemrxiv.orgresearchgate.net This method can also be used for transcarbamation, where reacting in an alcohol like methanol or ethanol will swap the benzyl group for a methyl or ethyl group, respectively. chemrxiv.org

Table 2: Reagents for Direct Conversion of Benzyl Carbamates

| Target Functional Group | Reagent(s) | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Urea | Primary or Secondary Amine | Trimethylaluminum (AlMe₃) | Direct, one-step synthesis of di-, tri-, and tetrasubstituted ureas. organic-chemistry.orgresearchgate.net |

| Urea | Primary or Secondary Amine | Lanthanum Triflate (La(OTf)₃) | Effective for a variety of aromatic and aliphatic amines. organic-chemistry.org |

| Amide | Isopropyl Alcohol | Potassium Carbonate (K₂CO₃) | Simple, inexpensive reagents for direct amidation. chemrxiv.org |

Reactivity of the Exocyclic Alkene in the 3-Methylenecyclobutyl System

The exocyclic double bond on the strained cyclobutane ring is an electron-rich center, making it susceptible to a variety of electrophilic addition reactions.

Stereoselective Epoxidation Reactions (e.g., with 3-Chloroperbenzoic Acid)

Epoxidation of the exocyclic alkene introduces a reactive three-membered oxirane ring, providing a gateway to further functionalization. The use of peroxyacids, such as 3-chloroperbenzoic acid (m-CPBA), is a standard method for this transformation. masterorganicchemistry.com

The reaction proceeds through a concerted mechanism where the alkene π-bond acts as a nucleophile, attacking the terminal oxygen of the peroxyacid. This results in a syn-addition of the oxygen atom across the double bond. masterorganicchemistry.com The reactivity of an alkene towards epoxidation is enhanced by electron-donating groups and can be influenced by ring strain.

For this compound, the stereochemical outcome of the epoxidation is expected to be highly selective. The bulky benzyl carbamate substituent on the cyclobutane ring creates a significant steric bias. As a result, the m-CPBA molecule will preferentially approach the double bond from the face opposite to the carbamate group (anti-attack) to minimize steric hindrance. This substrate-controlled stereoselectivity is a common and predictable phenomenon in the epoxidation of cyclic allylic systems and other substituted rings. researchgate.netresearchgate.net This would lead to the predominant formation of a single diastereomer of the resulting spiro-epoxide.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-Chloroperbenzoic acid (m-CPBA) |

| Toluene |

| Palladium on carbon (Pd/C) |

| Ammonium formate |

| Triethylsilane |

| Palladium(II) acetate |

| Aluminum chloride |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| Trimethylaluminum |

| Lanthanum triflate |

| Potassium carbonate |

Lack of Sufficient Scientific Data for "this compound" Prevents In-Depth Analysis

A comprehensive review of available scientific literature reveals a significant gap in the detailed study of the chemical compound this compound. Despite extensive searches for scholarly articles, academic papers, and patents, there is a notable absence of specific research focused on the chemical reactivity and derivatization strategies of this particular molecule as outlined in the requested article structure.

While general information exists for the constituent functional groups, namely the benzyl carbamate protective group and the methylenecyclobutane (B73084) core, specific mechanistic insights, diastereoselectivity and regioselectivity studies for epoxidation, hydrofunctionalization reactions, cycloaddition chemistry, olefin metathesis potential, and rearrangement reactions involving this compound are not documented in the accessible scientific domain.

The benzyl carbamate group is a well-known protecting group in organic synthesis, and its general reactivity is understood. wikipedia.orgmdpi.com Similarly, the reactivity of methylenecyclobutanes as strained alkenes has been explored in various contexts, including cycloadditions and rearrangements. However, the interplay of these two functionalities within the specific framework of this compound and the detailed chemical behavior under various reaction conditions as specified in the query have not been the subject of published research.

The absence of dedicated studies on this compound makes it impossible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline. Generating content for the specified sections and subsections would necessitate speculation and extrapolation from related but distinct chemical systems, which would compromise the integrity and scientific validity of the information presented.

Therefore, due to the lack of specific data in the scientific literature concerning the chemical reactivity and derivatization of this compound, the generation of the requested article with the specified detailed outline cannot be fulfilled at this time.

Application of Benzyl 3 Methylenecyclobutyl Carbamate As a Versatile Intermediate in Target Oriented Synthesis

Precursor in the Development of Modulators for Biological Pathways

The strategic use of Benzyl (B1604629) (3-methylenecyclobutyl)carbamate as a starting material has enabled the synthesis of a diverse range of compounds with significant therapeutic potential. Its utility is particularly evident in the construction of molecules targeting the NLRP3 inflammasome and the enzyme H-PGDS, both of which are implicated in various inflammatory and disease processes.

Utility in the Synthesis of NLRP3 Modulators

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with a host of inflammatory disorders. The development of small molecule inhibitors of NLRP3 is therefore a major focus of drug discovery. Benzyl (3-methylenecyclobutyl)carbamate has proven to be a crucial intermediate in the synthesis of potent NLRP3 modulators, particularly those based on a substituted quinazoline (B50416) scaffold. epo.org

The synthesis of substituted quinazolines as NLRP3 modulators often involves the construction of a complex heterocyclic core. This compound serves as a key precursor to the amine functionality required for the elaboration of the quinazoline ring system. In a patented synthetic route, the methylene (B1212753) group of the carbamate (B1207046) is first converted to a spiro-oxirane. This transformation is a critical step that allows for subsequent ring-opening and functionalization, ultimately leading to the incorporation of the cyclobutane (B1203170) moiety into the final quinazoline structure. epo.org The presence of the benzyl carbamate protecting group allows for controlled manipulation of the nitrogen atom's reactivity throughout the synthetic sequence.

| Starting Material | Reagent | Intermediate | Application | Reference |

| This compound | m-CPBA | Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate | Synthesis of Substituted Quinazoline NLRP3 Modulators | epo.org |

The use of this compound is integral to a multi-step convergent synthesis approach for these complex molecules. In this strategy, different fragments of the target molecule are synthesized separately and then brought together in the later stages. The amine derived from the carbamate, after deprotection, represents a key fragment that is coupled with a pre-functionalized quinazoline core. This convergent approach allows for greater flexibility in the synthesis of a library of analogs for structure-activity relationship (SAR) studies, a critical aspect of drug discovery.

Intermediate for Enzyme Inhibitors (e.g., H-PGDS Inhibitors)

Hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. Inhibitors of H-PGDS are therefore of significant interest for the treatment of conditions such as asthma and allergic rhinitis. This compound has been utilized as a pivotal intermediate in the development of novel H-PGDS inhibitors. google.com

In the synthesis of H-PGDS inhibitors, this compound provides a unique three-dimensional scaffold that is important for binding to the enzyme's active site. A patent for novel H-PGDS inhibitors describes a synthetic route where the methylene group of the carbamate is epoxidized. google.com This epoxide intermediate is then subjected to a ring-opening reaction with a suitable nucleophile, which is part of another fragment of the final inhibitor. This strategic use of the cyclobutane ring and its functionalization is key to building the core structure of these inhibitors.

| Starting Material | Reagent | Key Transformation | Target Scaffold | Reference |

| This compound | 3-Chloroperbenzoic acid | Epoxidation of the methylene group | Core structure for H-PGDS inhibitors | google.com |

The initial product derived from this compound serves as a platform for further chemical modifications. The protected amine can be deprotected and coupled with various carboxylic acids or other electrophilic partners to generate a diverse library of compounds. This allows for a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The ability to readily diversify the structure is a testament to the utility of this compound as a versatile building block in medicinal chemistry.

Building Block for Novel Pharmacophore Development in Medicinal Chemistry

The 3-methylenecyclobutyl moiety present in this compound offers a unique spatial arrangement of atoms that can be exploited for the development of novel pharmacophores. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The rigid yet three-dimensional nature of the cyclobutane ring allows for precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets.

The exocyclic double bond provides a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This "decoration" of the cyclobutane core is a key strategy in medicinal chemistry for exploring the chemical space around a pharmacophore and optimizing lead compounds. For instance, reactions such as epoxidation, dihydroxylation, or cycloaddition on the methylene group can introduce new stereocenters and polar functionalities that can interact favorably with protein targets.

Furthermore, the carbamate group, after deprotection of the benzyl group, provides a primary amine. This amine can be readily functionalized through amide bond formation, reductive amination, or other nitrogen-based chemistries to introduce a wide array of side chains. This dual functionality of a reactive olefin and a modifiable amine makes this compound a powerful tool for generating libraries of diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.

The application of cyclobutane-containing compounds in medicinal chemistry is driven by their potential to improve pharmacokinetic properties. The replacement of more common, flexible alkyl chains or other ring systems with a cyclobutane can lead to increased metabolic stability, reduced off-target toxicity, and improved oral bioavailability. The 3-methylenecyclobutyl group, in particular, can serve as a bioisosteric replacement for other chemical groups, mimicking their spatial and electronic properties while offering a different metabolic profile.

Exploration in Natural Product Synthesis and Analog Derivatization

The synthesis of natural products and their analogs is a critical area of chemical research, often leading to the discovery of new therapeutic agents. The unique structural features of this compound make it an intriguing starting material for the synthesis of complex natural products that contain a cyclobutane ring, a structural motif found in a number of biologically active natural products.

The reactivity of the exocyclic methylene group can be harnessed to construct larger ring systems through ring-expansion methodologies or to participate in intramolecular cycloaddition reactions, leading to the rapid assembly of polycyclic frameworks that are characteristic of many natural products. For example, the double bond can undergo radical additions or transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, enabling the elaboration of the natural product skeleton.

In addition to the total synthesis of natural products, this compound can be utilized in the derivatization of existing natural products. By incorporating the 3-methylenecyclobutylamino moiety into a natural product scaffold, chemists can create novel analogs with potentially improved biological activity, selectivity, or pharmacokinetic properties. This approach, known as analog derivatization, is a common strategy in drug discovery to optimize the therapeutic potential of a natural product lead.

The ability to introduce the 3-methylenecyclobutyl group allows for the exploration of structure-activity relationships in a systematic manner. By varying the point of attachment and the subsequent modifications of the methylene and amine functionalities, researchers can probe the specific interactions between the natural product analog and its biological target, leading to a deeper understanding of the molecular basis of its activity.

While specific, detailed research findings on the extensive use of this compound in these areas are still emerging in publicly available literature, the fundamental reactivity and structural characteristics of the molecule strongly support its potential as a key intermediate in these sophisticated synthetic endeavors.

Computational and Theoretical Investigations of Benzyl 3 Methylenecyclobutyl Carbamate and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations of the Cyclobutyl Carbamate (B1207046) System

The conformational flexibility of Benzyl (B1604629) (3-methylenecyclobutyl)carbamate is primarily dictated by the puckering of the cyclobutane (B1203170) ring and the rotation around the single bonds of the benzyl carbamate side chain. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. nih.govscirp.org This puckering creates two distinct pseudo-axial and pseudo-equatorial positions for the substituents on the ring. The energy barrier for the interconversion between these puckered conformations is generally low, allowing for rapid flipping at room temperature. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational preferences of the cyclobutyl carbamate system in various environments. researchgate.netdntb.gov.ua By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them. For a molecule like Benzyl (3-methylenecyclobutyl)carbamate, MD simulations would likely show the rapid puckering of the cyclobutane ring and the rotation of the benzyl and carbamate groups. These simulations can be performed in the gas phase to understand the intrinsic conformational preferences or in a solvent to model its behavior in solution. The results of such simulations can provide a detailed picture of the molecule's shape, flexibility, and interactions with its surroundings.

A representative, hypothetical conformational analysis would involve identifying the key dihedral angles and monitoring their evolution during an MD simulation. The primary dihedral angles of interest would be those defining the orientation of the benzyl group relative to the carbamate and the carbamate group relative to the cyclobutane ring.

Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

| ω (C-N-C=O) | Defines the planarity of the carbamate group | Expected to be close to 180° (trans) due to partial double bond character. |

| φ (N-C-C-C) | Defines the orientation of the carbamate relative to the cyclobutane ring | Will show fluctuations corresponding to the puckering of the ring. |

| ψ (O-C-C-N) | Defines the rotation around the benzyl C-O bond | Will exhibit multiple stable rotamers. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. mdpi.comnih.gov For this compound, DFT calculations with a suitable basis set, such as B3LYP/6-31G(d,p), can be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nist.gov

The HOMO and LUMO energies are critical indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be located on the electron-rich benzyl ring and the exocyclic double bond, while the LUMO may be centered on the carbamate group and the benzyl ring.

The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In this compound, the oxygen atoms of the carbamate group and the π-system of the exocyclic double bond would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the N-H group and the methylene (B1212753) protons would be areas of positive potential (electrophilic).

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule. |

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electrophilicity index, can further quantify the molecule's reactivity. These parameters are valuable for predicting how the molecule will interact with other chemical species.

Prediction of Spectroscopic Parameters from Theoretical Models for Structural Elucidation

Theoretical calculations are a powerful aid in the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By predicting these spectra computationally, one can confirm the structure of a synthesized compound or predict the spectral features of a yet-to-be-synthesized molecule.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. dntb.gov.uascirp.org The predicted chemical shifts can then be compared to experimental data for structural verification. The unique chemical environment of the cyclobutane ring, with its puckered nature, would lead to distinct chemical shifts for the ring protons and carbons. researchgate.net

Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. organic-chemistry.orgopenmedicinalchemistryjournal.com These calculations can help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the N-H stretch of the carbamate, the C=O stretch, and the C=C stretch of the exocyclic double bond.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Assignment |

| ¹H NMR (δ, ppm) | ~7.3 | Aromatic protons (benzyl) |

| ¹H NMR (δ, ppm) | ~5.1 | Methylene protons (exocyclic) |

| ¹H NMR (δ, ppm) | ~4.9 | Methylene protons (benzyl) |

| ¹³C NMR (δ, ppm) | ~156 | Carbonyl carbon (carbamate) |

| ¹³C NMR (δ, ppm) | ~140 | Quaternary carbon (exocyclic) |

| IR (cm⁻¹) | ~3350 | N-H stretch |

| IR (cm⁻¹) | ~1700 | C=O stretch |

| IR (cm⁻¹) | ~1650 | C=C stretch |

Rational Design of Derivatives and Elucidation of Reaction Pathways through Computational Methods

Computational methods are invaluable for the rational design of new molecules with desired properties and for understanding the mechanisms of chemical reactions. For this compound, these approaches can be used to design derivatives with enhanced biological activity or improved material properties. For instance, by systematically modifying the substituents on the benzyl ring or the cyclobutane moiety, one can computationally screen for derivatives with optimized electronic or steric properties. mdpi.com

The elucidation of reaction pathways is another area where computational chemistry excels. For example, the synthesis of this compound likely involves the reaction of 3-methylenecyclobutylamine with benzyl chloroformate. Computational modeling can be used to study the mechanism of this reaction, including the identification of transition states and intermediates, and to calculate the activation energies for different possible pathways. This information can be used to optimize reaction conditions and improve the yield and selectivity of the synthesis.

Furthermore, computational studies can predict the reactivity of the exocyclic double bond in reactions such as addition or polymerization, guiding the development of new materials based on this molecular scaffold. The inherent ring strain of the cyclobutane moiety can also be exploited in ring-opening reactions, and computational methods can predict the feasibility and stereochemical outcome of such transformations.

Advanced Methodologies and Future Directions in the Research of Benzyl 3 Methylenecyclobutyl Carbamate

Chemoenzymatic Approaches for Asymmetric Synthesis of Related Cyclobutyl Carbamates

The stereochemistry of pharmacologically active molecules is crucial for their biological activity. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a powerful tool for accessing enantiomerically pure compounds. While specific chemoenzymatic routes to benzyl (B1604629) (3-methylenecyclobutyl)carbamate have not been extensively reported, the synthesis of related chiral cyclobutyl carbamates provides a clear roadmap.

Enzymes, particularly lipases and esterases, have demonstrated remarkable utility in the synthesis of carbamates. sigmaaldrich.com For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been effectively used in the synthesis of various carbamate (B1207046) derivatives. chemicalbook.comchemscene.comorganic-chemistry.orgrsc.org A plausible chemoenzymatic strategy for an asymmetric synthesis of a precursor to benzyl (3-methylenecyclobutyl)carbamate could involve the kinetic resolution of a racemic mixture of 3-methylenecyclobutanol.

A proposed chemoenzymatic route could proceed as follows:

Enzymatic Resolution: Racemic 3-methylenecyclobutanol could be acylated using an acyl donor in the presence of a lipase. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol.

Separation: The acylated product and the unreacted enantiomerically enriched alcohol can then be separated using standard chromatographic techniques.

Functional Group Interconversion: The enantiomerically pure 3-methylenecyclobutanol can be converted to the corresponding amine via a Mitsunobu reaction or by conversion to a mesylate followed by displacement with an azide (B81097) and subsequent reduction.

Carbamate Formation: Finally, reaction of the chiral amine with benzyl chloroformate would yield the desired enantiomerically pure this compound.

| Enzyme | Substrate | Reaction Type | Potential Application to Target Compound |

| Candida antarctica Lipase B (CALB) | Racemic alcohols | Kinetic Resolution | Asymmetric synthesis of chiral 3-methylenecyclobutanol |

| Esterase from Pyrobaculum calidifontis (PestE) | Amines and carbonates | Carbamate synthesis | Direct enzymatic carbamoylation of (3-methylenecyclobutyl)amine |

Development of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent green and sustainable approaches to drive chemical reactions using light or electricity, respectively. These methods could unlock novel reactivity patterns for the this compound system.

Photocatalysis: The methylenecyclobutane (B73084) moiety is a prime candidate for photocatalytic transformations due to its inherent ring strain and the presence of a π-system. Research has shown that photocatalysis can induce C-C bond cleavage in methylenecyclobutanes, leading to ring-opening reactions and the formation of functionalized linear chains. lookchem.comscirp.org For this compound, this could be exploited to generate novel γ,δ-unsaturated carbamates. Furthermore, the benzyl group itself can be a target for photocatalytic reactions, such as C-H functionalization or coupling reactions. chemicalbook.com

Electrocatalysis: Electrocatalytic methods are gaining traction for the synthesis and modification of carbamates. For instance, the electrochemical synthesis of carbamates from CO2 and amines presents a sustainable alternative to traditional methods that often employ hazardous reagents. sigmaaldrich.com While this would be more applicable to the synthesis of the parent amine, the carbamate group itself can undergo electrochemical reduction. bldpharm.com This could be a potential pathway for the cleavage of the benzyl protecting group under mild, electrochemically controlled conditions.

| Catalytic Method | Potential Transformation | Product Class |

| Photocatalysis | C-C bond cleavage of the cyclobutane (B1203170) ring | γ,δ-Unsaturated carbamates |

| Photocatalysis | C-H functionalization of the benzyl group | Derivatized benzyl carbamates |

| Electrocatalysis | Reduction of the carbamate | (3-Methylene-cyclobutyl)amine |

Flow Chemistry Applications for Continuous Synthesis and Derivatization

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The synthesis of this compound and its derivatives is well-suited for translation to a continuous flow process.

Furthermore, the derivatization of the target molecule could be performed in a continuous fashion. For example, a flow setup could be designed for the photocatalytic ring-opening reaction mentioned in the previous section, allowing for the continuous production of the γ,δ-unsaturated carbamate product. The integration of in-line purification techniques, such as scavenger resins or liquid-liquid extraction, could lead to a fully automated "crude-to-pure" synthesis platform. chemicalbook.comchemscene.comorganic-chemistry.orgrsc.org

| Flow Reaction | Advantages | Potential Application |

| Carbamate Formation | Improved temperature control, enhanced safety | Continuous synthesis of this compound |

| Photocatalytic Derivatization | Precise control of irradiation time, efficient light penetration | Continuous production of ring-opened derivatives |

| Multi-step Synthesis | Telescoping of reaction steps, reduced manual handling | Integrated synthesis and derivatization of the target compound |

Expanding the Scope of its Application in Materials Science and Polymer Chemistry

The unique structural features of this compound make it an interesting building block for the development of novel materials and polymers. The strained cyclobutane ring can act as a spring-loaded entity, releasing its strain energy upon polymerization to drive the reaction forward.

The exocyclic methylene (B1212753) group provides a handle for polymerization reactions, such as free-radical or ring-opening metathesis polymerization (ROMP). Polymerization of this compound could lead to the formation of polymers with carbamate functionalities pendant to the polymer backbone. These carbamate groups could serve as sites for post-polymerization modification or could impart specific properties to the material, such as improved adhesion or the ability to participate in hydrogen bonding.

Furthermore, the synthesis of cyclobutane-based polyesters has been shown to yield materials with interesting thermal and biodegradable properties. chemicalbook.com By analogy, polymers derived from this compound could exhibit unique material characteristics. The presence of the benzyl carbamate group could also influence the solubility and processing of the resulting polymers.

Unexplored Reactivity and Transformations of the Methylenecyclobutyl Carbamate System

The combination of a strained methylenecyclobutane ring and a carbamate functionality within the same molecule opens the door to a wide range of unexplored chemical transformations.

The reactivity of the exocyclic double bond could be further exploited in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct more complex polycyclic systems. The strained C-C single bonds of the cyclobutane ring are also susceptible to cleavage under various conditions, including transition metal catalysis, leading to ring-opening and ring-expansion reactions. This could provide access to a diverse array of carbamate-containing scaffolds that would be difficult to synthesize using conventional methods.

The carbamate moiety itself can participate in a variety of reactions. For example, the N-H bond of the carbamate could be functionalized to introduce additional substituents. Alternatively, the entire benzyl carbamate group could be used as a directing group to control the stereoselectivity of reactions on the cyclobutane ring. The interplay between the reactivity of the strained ring and the carbamate group is a fertile ground for discovering novel and synthetically useful transformations.

常见问题

Q. What are the recommended synthetic protocols for preparing benzyl carbamate derivatives like Benzyl (3-methylenecyclobutyl)carbamate, and how do solvent conditions influence reaction outcomes?

Methodological Answer: Benzyl carbamates are typically synthesized via condensation reactions. For example, acid-catalyzed condensation with carbonyl compounds (e.g., glyoxal) in polar solvents can yield cyclic or linear derivatives. Solvent choice critically impacts reaction pathways:

- Protic solvents (e.g., AcOH): Favor cyclic product formation (e.g., N,N′-bis(carbobenzoxy)-1,4-dioxane derivatives) under mild acidity .

- Aprotic solvents (e.g., DMSO): May deactivate the reaction due to strong solvation effects, necessitating higher acid concentrations .

- Side reactions: Hydrolysis or re-esterification may occur in solvents like H₂O or CH₂Cl₂, requiring careful monitoring via HPLC or TLC .

Q. How stable is the benzyl carbamate group under varying pH and temperature conditions during synthesis or storage?

Methodological Answer: Benzyl carbamates (Cbz groups) exhibit stability dependent on pH and temperature:

- Acidic conditions (pH < 1, 100°C): Rapid hydrolysis occurs, necessitating short reaction times for deprotection .

- Basic conditions (pH > 12): Limited stability; avoid prolonged exposure to prevent cleavage .

- Storage: Store in dry, inert environments (e.g., sealed containers with desiccants) to prevent moisture-induced degradation .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- Spectroscopy:

- Chromatography:

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent-dependent reaction outcomes for benzyl carbamate derivatives?

Methodological Answer: Conflicting data often arise from solvent-specific side reactions or solubility issues:

- Case study: In glyoxal condensation, DMSO deactivates the reaction, while AcOH promotes cyclization. Resolve discrepancies by:

Q. What strategies optimize the structure-activity relationship (SAR) of benzyl carbamates for enzyme inhibition (e.g., AChE/BChE)?

Methodological Answer:

- Receptor-independent SAR: Modify the cyclobutyl substituent (e.g., 3-methylene group) to alter steric bulk and electronic effects. Test inhibitory activity via Ellman’s assay .

- Receptor-dependent SAR: Perform docking studies (e.g., AutoDock Vina) to identify key binding interactions (e.g., π-π stacking with aromatic residues) .

- Selectivity optimization: Introduce halogen substituents (e.g., Cl) to enhance BChE selectivity, as seen in related carbamates .

Q. How should researchers address unexpected byproduct formation during benzyl carbamate synthesis?

Methodological Answer:

- Byproduct identification: Use HRMS and 2D NMR (e.g., HSQC, COSY) to characterize structures (e.g., re-esterification products in formic acid) .

- Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。